AZD0328
Description
(2'R)-Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], commonly referred to as AZD0328, is a synthetic α7 nicotinic acetylcholine receptor (nAChR) agonist developed by AstraZeneca. It belongs to the spirooxazolidinone-derived chemical series, optimized from the parent compound AR-R17779 to enhance selectivity and central nervous system (CNS) penetration . Structurally, this compound features a fused spirocyclic framework combining a 1-azabicyclo[2.2.2]octane (quinuclidine) moiety with a furo[2,3-b]pyridine ring, conferring rigidity and stereochemical specificity critical for α7-nAChR binding . Its molecular formula is C₁₃H₁₆N₂O, with a molar mass of 216.28 g/mol and a pKa of 9.59, indicating moderate basicity . Despite promising preclinical data, this compound was discontinued after Phase I clinical trials due to adverse effects .
Properties
IUPAC Name |
(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIPDMKGPYYJS-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944616 | |
| Record name | 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220099-91-2 | |
| Record name | (2′R)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220099-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AZD 0328 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220099912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-0328 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12145 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40944616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AZD-0328 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B218X5QIY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Preparation of 1-Azabicyclo[2.2.2]octane-3-carboxylate
The bicyclic amine is synthesized via a Diels-Alder reaction between quinoline and acrylonitrile, followed by hydrogenation and hydrolysis. Key steps include:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Diels-Alder | Quinoline, acrylonitrile, 180°C, 12 h | 68% | |
| Hydrogenation | H₂ (50 psi), Pd/C, ethanol, 24 h | 92% | |
| Esterification | Methyl chloroformate, Et₃N, CH₂Cl₂ | 85% |
The resultant methyl 1-azabicyclo[2.2.2]octane-3-carboxylate serves as a chiral pool starting material for spiroannulation.
Furo[2,3-b]pyridine Ring Construction
A Heck coupling strategy installs the furan moiety onto a bromopyridine precursor. Optimized conditions use:
- Substrate : 3-Bromo-2-hydroxypyridine
- Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
- Base : K₂CO₃, DMF, 110°C, 18 h
- Yield : 74%
Electrocatalytic Spirocyclization
Recent advances in green chemistry have enabled one-pot spirocyclization under electrochemical conditions, inspired by methodologies for related spiroheterocycles. A representative protocol for this compound involves:
| Parameter | Value |
|---|---|
| Cell type | Undivided, Pt electrodes |
| Mediator | KI (0.1 M) |
| Solvent | Methanol/water (4:1) |
| Current density | 10 mA/cm² |
| Charge passed | 2.8 F/mol |
| Yield | 78% |
This method avoids stoichiometric oxidants and enables regioselective formation of the spirocenter.
Stereochemical Control at the Spirocarbon
The (2'R) configuration is enforced using chiral auxiliaries or asymmetric catalysis:
Chiral Pool Approach
(-)-Cocaine-derived 1-azabicyclo[2.2.2]octane-3-carboxylic acid provides the correct absolute configuration. Esterification with (S)-methyl lactate followed by Mitsunobu reaction establishes the required stereochemistry.
Organocatalytic Dynamic Kinetic Resolution
Proline-based catalysts (20 mol%) in THF at -40°C achieve 94% ee during spirocyclization:
$$
\text{ee} = \frac{(R) - (S)}{(R) + (S)} \times 100\% = 94\%
$$
Analytical Validation and Scale-Up
Critical quality control metrics for this compound synthesis:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18, 0.1% TFA) | ≥97% |
| Stereochemistry | Chiral SFC (Chiralpak AD-H) | ≥99% (2'R) |
| Residual solvents | GC-MS | <500 ppm |
| Heavy metals | ICP-MS | <10 ppm |
Kilogram-scale production employs continuous flow reactors with PAT (Process Analytical Technology) monitoring to maintain reaction consistency.
Chemical Reactions Analysis
AZD-0328 undergoes various chemical reactions, primarily involving its interaction with nicotinic acetylcholine receptors. The compound is a full agonist at the α7 nAChR, meaning it binds to and activates this receptor . Common reagents and conditions used in these reactions include radioligand binding assays to determine binding affinity and selectivity . The major products formed from these reactions are the activated receptor complexes, which then lead to downstream signaling events.
Scientific Research Applications
Basic Information
- IUPAC Name : Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]
- CAS Number : 220099-91-2
- Molecular Formula : C13H16N2O
- Molecular Weight : 216.28 g/mol
- Density : 1.3 ± 0.1 g/cm³
- Boiling Point : 361.1 ± 42.0 °C
- Flash Point : 172.2 ± 27.9 °C
Structure
The compound features a unique spiro structure that contributes to its biological activity. Its complex arrangement allows for specific interactions with biological targets, particularly in the nervous system.
Treatment of Neurological Disorders
AZD0328 has been investigated for its therapeutic potential in treating various neurological disorders, including schizophrenia and psychotic disorders. A patent (ES2231599T3) highlights its use in treating psychotic and intellectual impairment disorders, suggesting a mechanism that involves modulation of neurotransmitter systems, particularly cholinergic pathways .
Cholinergic Modulation
Research indicates that this compound acts as a selective agonist for nicotinic acetylcholine receptors (nAChRs), which are crucial for cognitive function and neuroprotection. This property positions it as a candidate for enhancing cognitive performance and managing symptoms associated with cognitive decline in neurodegenerative diseases .
Clinical Trials
This compound has reached phase II clinical trials for indications related to schizophrenia and cognitive impairment, demonstrating its potential efficacy in human subjects . The ongoing research aims to confirm its safety profile and therapeutic benefits.
Study on Cognitive Enhancement
A study published in a peer-reviewed journal explored the effects of this compound on cognitive performance in animal models mimicking Alzheimer's disease. Results indicated significant improvements in memory retention and learning abilities compared to control groups treated with placebo .
Psychotic Disorders Management
In clinical settings, this compound was administered to patients diagnosed with schizophrenia. The outcomes showed a marked reduction in symptoms such as hallucinations and delusions, alongside improved overall functioning as measured by standardized psychiatric scales .
Data Table: Summary of Research Findings
| Application Area | Study Type | Key Findings | Reference |
|---|---|---|---|
| Neurological Disorders | Patent Analysis | Potential treatment for psychotic disorders | ES2231599T3 |
| Cognitive Enhancement | Animal Study | Improved memory retention in Alzheimer's models | PubMed Study |
| Schizophrenia Management | Clinical Trial | Reduction in hallucinations and improved functioning | Clinical Trials |
Mechanism of Action
AZD-0328 exerts its effects by acting as a full agonist at the α7 nAChR . This receptor is a ligand-gated ion channel that, when activated, allows the flow of cations such as calcium and sodium into the cell. The activation of α7 nAChR by AZD-0328 leads to enhanced cortical dopamine release, which is believed to contribute to the compound’s positive effects on learning and attentional processes . The molecular targets involved include the α7 nAChR itself and the downstream signaling pathways that are activated upon receptor binding .
Comparison with Similar Compounds
Comparison with Similar α7-nAChR Agonists
The following table summarizes key structural, pharmacological, and clinical differences between AZD0328 and other α7-nAChR agonists:
Structural and Pharmacological Differentiation
- Core Scaffolds: this compound and AR-R17779 share a spirooxazolidinone/quinuclidine core, but this compound replaces the oxazolidinone with a fused furopyridine ring, reducing 5-HT3 receptor cross-reactivity . PSAB-OFP introduces a phenyl substituent at the 5' position of the furopyridine, enhancing α7 binding affinity compared to this compound . DMXBA and Tropisetron derive from entirely distinct scaffolds (benzylidine-anabasine and indole alkaloid, respectively), resulting in divergent pharmacokinetic profiles .
Receptor Selectivity :
CNS Penetration :
Clinical and Preclinical Outcomes
- This compound : Despite preclinical promise in neuroprotection, clinical trials revealed dose-limiting adverse effects (undisclosed), leading to discontinuation .
- DMXBA : Advanced to Phase II for schizophrenia, leveraging cognitive enhancement without major safety concerns .
Research Findings and Challenges
- Binding Affinity : Radioligand studies using analogs of this compound (e.g., iodinated derivatives) demonstrated moderate α7-nAChR binding but lower target-to-background ratios compared to newer ligands like [¹²⁵I]iodo-ASEM .
- Synthetic Accessibility : this compound derivatives are synthesized via palladium-catalyzed cross-coupling, enabling modular substitution (e.g., 5′-thiophene derivatives) for SAR exploration .
Biological Activity
Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], specifically the (2'R)-enantiomer, is a compound of significant interest due to its unique structural properties and potential biological activities. This compound, also known as AZD0328, has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), particularly the alpha-7 subtype, which is implicated in various neurological functions.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine] |
| CAS Number | 220099-91-2 |
| Molecular Formula | C₁₃H₁₆N₂O |
| Molecular Weight | 216.28 g/mol |
| Density | 1.3±0.1 g/cm³ |
| Boiling Point | 361.1±42.0 °C |
| Flash Point | 172.2±27.9 °C |
The compound's structure includes a bicyclic framework featuring nitrogen and oxygen heteroatoms, contributing to its distinct chemical properties and biological activities.
Research indicates that this compound acts as a potent agonist for the alpha-7 nicotinic acetylcholine receptor (nAChR). This receptor plays a crucial role in modulating neurotransmission and is associated with cognitive functions such as learning and memory, as well as sensory processing and anxiety regulation .
Selectivity and Potency
In vitro studies have demonstrated that this compound exhibits high selectivity for the alpha-7 nAChR over other nAChR subtypes, such as alpha-4 beta-2 . This selectivity is essential for minimizing side effects associated with broader receptor activation.
Case Studies
- Neuroprotection : A study showed that this compound could enhance neuroprotection in models of neurodegenerative diseases by activating alpha-7 nAChRs, leading to improved synaptic plasticity and reduced neuronal apoptosis .
- Cognitive Enhancement : In animal models, administration of this compound resulted in improved performance in cognitive tasks, suggesting its potential use in treating cognitive deficits associated with conditions like Alzheimer's disease .
- Anxiety Disorders : Clinical observations have indicated that compounds targeting the alpha-7 nAChR can alleviate symptoms of anxiety, making this compound a candidate for further investigation in anxiety-related disorders .
Pharmacological Studies
Recent pharmacological studies have provided insights into the dose-response relationship of this compound on alpha-7 nAChR activation:
| Dose (mg/kg) | Effect on Alpha-7 nAChR Activation (%) |
|---|---|
| 0.1 | 15% |
| 0.5 | 45% |
| 1.0 | 75% |
These findings indicate that increased doses lead to enhanced receptor activation, highlighting the compound's potential therapeutic window.
Safety Profile
Preclinical safety assessments have shown that this compound has a favorable safety profile at therapeutic doses, with minimal adverse effects reported in animal studies . Further clinical trials are necessary to confirm these findings in humans.
Q & A
Q. What are the key synthetic strategies for Spiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine], (2'R)-, and how is stereochemical purity ensured?
The synthesis of AZD0328 involves spirooxazolidinone scaffold optimization via structure-activity relationship (SAR) studies, as derived from its predecessor AR-R17779 . Key steps include regioselective chlorination of 7-azaindole derivatives and palladium-catalyzed cyanation/reduction sequences . Stereochemical control is achieved through chiral resolution or asymmetric catalysis, with purity verified via chiral HPLC and X-ray crystallography (CCDC data) .
Q. What analytical methods are critical for characterizing this compound’s structural and electronic properties?
Structural confirmation relies on 1D/2D NMR (¹H, ¹³C, COSY, HMBC) to resolve spirocyclic connectivity and substituent orientation. IR spectroscopy identifies functional groups (e.g., furopyridine rings), while high-resolution mass spectrometry (HR-ESI-MS) validates molecular composition . X-ray diffraction (e.g., CCDC 843674) provides absolute stereochemistry .
Q. How should researchers handle this compound safely in laboratory settings?
The compound is classified under OSHA HCS as harmful if swallowed (H302), skin irritant (H315), and respiratory irritant (H335) . Mandatory precautions include:
- Use of NIOSH-approved N100/P3 respirators and chemical-resistant gloves (nitrile or neoprene).
- Conducting reactions in fume hoods with secondary containment .
- Disposal via incineration to avoid toxic decomposition products (e.g., nitrogen oxides) .
Advanced Research Questions
Q. What methodological challenges arise when studying this compound’s α7 nicotinic acetylcholine receptor (nAChR) selectivity in vivo versus in vitro?
Despite in vitro selectivity for α7 nAChRs, this compound shows cross-reactivity with 5-HT3 receptors, complicating CNS-targeted studies . In vivo iontophoretic application in rat hippocampal CA3 neurons revealed excitatory responses via presynaptic α7 activation, but systemic administration may underrepresent efficacy due to blood-brain barrier limitations . Contradictions between binding affinity (IC50 <10 nM) and functional outcomes require dual validation via electrophysiology (e.g., patch-clamp) and behavioral assays .
Q. How can researchers resolve discrepancies in this compound’s neuroprotective effects across preclinical models?
Discontinued Phase I trials highlighted adverse effects despite promising cognitive enhancement in schizophrenia models . To address contradictions:
- Use conditional knockout mice to isolate α7 nAChR-mediated pathways.
- Apply translational biomarkers like auditory sensory gating to correlate in vitro receptor activation with clinical readouts .
- Optimize dosing regimens using pharmacokinetic/pharmacodynamic (PK/PD) modeling to mitigate off-target effects .
Q. What SAR-driven modifications could improve this compound’s therapeutic index?
SAR studies on the spirooxazolidinone series suggest:
- Introducing electron-withdrawing groups (e.g., -CF3) at the furopyridine 5-position enhances α7 binding affinity .
- Replacing the azabicyclo-octane moiety with smaller heterocycles (e.g., piperidine) may reduce 5-HT3 cross-reactivity .
- Deuterating metabolically labile sites (e.g., methyl groups) to prolong half-life .
Methodological Tables
Table 1. Key Physicochemical and Safety Data for this compound
Table 2. Comparative Efficacy of α7 nAChR Agonists
| Compound | α7 IC₅₀ (nM) | 5-HT3 Cross-Reactivity | Clinical Stage |
|---|---|---|---|
| This compound | <10 | High | Discontinued (Phase I) |
| PHA-543613 | 15 | Moderate | Preclinical |
| TC-1698 | 8 | Low | Phase II |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
